molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No. B109036
Key on ui cas rn: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Patent
US08993290B2

Procedure details

The volatile hydrocarbon, e.g., isoprene, is harvested by passing the gaseous phase that contains the volatile hydrocarbon, e.g., isoprene, and O2 through a cooled condenser. The volatile hydrocarbon, e.g., isoprene, may then be collected. In some embodiments, the condensed hydrocarbon, e.g., condensed isoprene, is passed through a solvent, typically an organic solvent. Alcohols such as methanol (boiling point 64.7° C.), ethanol (boiling point 78.0° C.), butanol (boiling point 117.7° C.), and pure hydrocarbons such as hexane (boiling point 69.0° C.), heptane (boiling point 98.4° C.), octane (boiling point 125.5° C.), and dodecane (boiling point 216.2° C.) readily form stable “blends” with isoprene, or other volatile hydrocarbons obtained in accordance with the invention, thereby facilitating its retention and stabilization in a liquid solution. Concentrations of isoprene (or, e.g., alcohol, aldehyde, or other volatile hydrocarbon) collected in this manner vary between 1%, when a solvent is used to trap the isoprene, and 100% isoprene when no solvent is used, but a condenser-temperature low enough is employed to enable retention of isoprene in the liquid phase.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].O=O.CO.[CH2:10](O)[CH3:11].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>CCCCCC.C(O)CCC>[CH3:13][CH2:14][CH2:15][CH2:16][CH2:5][CH2:3][CH2:2][CH3:1].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:1][CH2:2][CH2:3][CH2:10][CH3:11].[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5]

Inputs

Step One
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Three
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile hydrocarbon, e.g., isoprene, may then be collected
CUSTOM
Type
CUSTOM
Details
In some embodiments, the condensed hydrocarbon, e.g., condensed isoprene

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCC
Name
Type
product
Smiles
CCCCCCCCCCCC
Name
Type
product
Smiles
C=CC(C)=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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